
Bis(nonane-4,6-dionato-O,O')copper
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis-(nonane-4,6-dionato-o,o’)copper is a heterocyclic organic compound with the molecular formula C₁₈H₃₀CuO₄ and a molecular weight of 373.97 g/mol . It is also known by its IUPAC name, copper (Z)-6-oxonon-4-en-4-olate . This compound is characterized by its coordination with copper ions, forming a stable complex that has various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis-(nonane-4,6-dionato-o,o’)copper typically involves the reaction of copper salts with nonane-4,6-dione under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the copper complex . The reaction can be represented as follows:
Cu2++2C9H16O2→Cu(C9H16O2)2
Industrial Production Methods
Industrial production of bis-(nonane-4,6-dionato-o,o’)copper involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
Bis-(nonane-4,6-dionato-o,o’)copper undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state copper complexes.
Reduction: It can be reduced to lower oxidation state copper complexes.
Substitution: Ligand substitution reactions can occur, where the nonane-4,6-dionato ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction may produce copper(I) complexes .
科学的研究の応用
Bis-(nonane-4,6-dionato-o,o’)copper has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis reactions.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials and coatings
作用機序
The mechanism of action of bis-(nonane-4,6-dionato-o,o’)copper involves its ability to coordinate with various molecular targets. The copper ion in the complex can interact with biological molecules, potentially disrupting their normal function. This interaction can lead to antimicrobial effects or influence other biological pathways .
類似化合物との比較
Similar Compounds
Bis-(acetylacetonato)copper: Another copper complex with similar coordination properties.
Bis-(benzoylacetonato)copper: A copper complex with different ligands but similar chemical behavior.
Uniqueness
Bis-(nonane-4,6-dionato-o,o’)copper is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. Its longer carbon chain ligands provide different solubility and stability characteristics compared to shorter chain analogs .
特性
CAS番号 |
17653-76-8 |
|---|---|
分子式 |
C18H30CuO4 |
分子量 |
374.0 g/mol |
IUPAC名 |
copper;(Z)-6-oxonon-4-en-4-olate |
InChI |
InChI=1S/2C9H16O2.Cu/c2*1-3-5-8(10)7-9(11)6-4-2;/h2*7,10H,3-6H2,1-2H3;/q;;+2/p-2/b2*8-7-; |
InChIキー |
UWGXAIDOPQIJMO-ATMONBRVSA-L |
異性体SMILES |
CCC/C(=C/C(=O)CCC)/[O-].CCC/C(=C/C(=O)CCC)/[O-].[Cu+2] |
正規SMILES |
CCCC(=CC(=O)CCC)[O-].CCCC(=CC(=O)CCC)[O-].[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


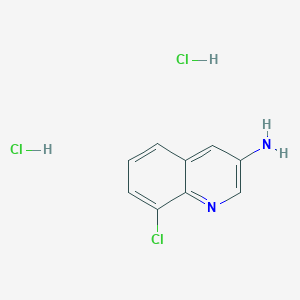
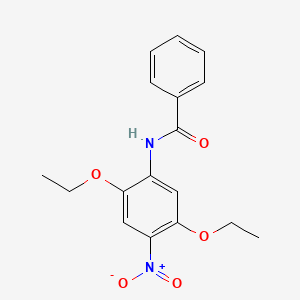
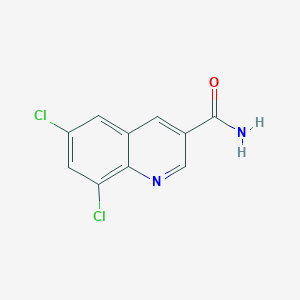
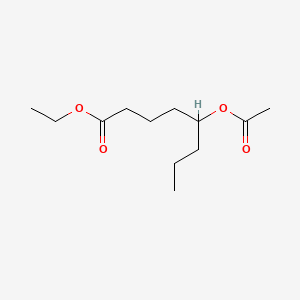
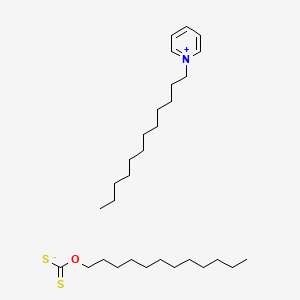
![dicopper;pyrazine-2,3-dicarboxylate;4-[(E)-2-pyridin-4-ylethenyl]pyridine](/img/structure/B13735707.png)
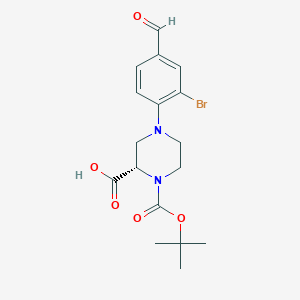

![4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide](/img/structure/B13735745.png)
![4-Amino-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B13735761.png)

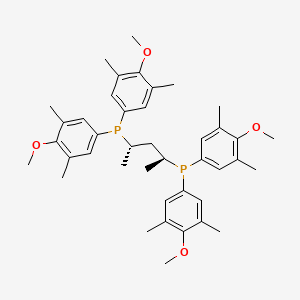
![[1-(2-Thienylmethyl)piperidin-4-YL]methanol hydrochloride](/img/structure/B13735780.png)

